Product packaging for (1-Ethylpiperidin-2-yl)methanol(Cat. No.:CAS No. 30727-20-9)

(1-Ethylpiperidin-2-yl)methanol

Cat. No.: B1288784
CAS No.: 30727-20-9
M. Wt: 143.23 g/mol
InChI Key: QDCVURQLJNIQBY-UHFFFAOYSA-N
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Description

(1-Ethylpiperidin-2-yl)methanol ( 30727-20-9) is a nitrogen-containing heterocyclic compound with the molecular formula C8H17NO and an average mass of 143.23 g/mol . This compound, characterized by a hydroxymethyl group attached to the 2-position of a 1-ethylpiperidine ring, serves as a versatile building block and key synthetic intermediate in organic and medicinal chemistry research . Its primary research value lies in its use as a precursor for the development of more complex bioactive molecules. Piperidine derivatives analogous to this compound are frequently employed in pharmaceutical R&D, particularly as structural components in compounds investigated for their activity on the central nervous system . The molecule's structure, featuring a hydrogen bond donor and acceptor, makes it a valuable scaffold for constructing potential therapeutics, including those explored as antagonists for chemokine receptors like CCR2, which is a target in neurodegenerative disorders such as Alzheimer's and Parkinson's disease . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and note that this compound requires storage in an inert atmosphere at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B1288784 (1-Ethylpiperidin-2-yl)methanol CAS No. 30727-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-ethylpiperidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-9-6-4-3-5-8(9)7-10/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCVURQLJNIQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309512
Record name 1-Ethyl-2-piperidinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30727-20-9
Record name 1-Ethyl-2-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30727-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-piperidinemethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1 Ethylpiperidin 2 Yl Methanol

Reactions of the Hydroxymethyl Functional Group

The primary alcohol moiety, the hydroxymethyl group (-CH₂OH), is a key site for synthetic modification through oxidation and nucleophilic substitution reactions.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of (1-Ethylpiperidin-2-yl)methanol can be oxidized to form either an aldehyde (1-ethylpiperidine-2-carbaldehyde) or a carboxylic acid (1-ethylpiperidine-2-carboxylic acid), depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Mild oxidation, typically employing reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), will selectively convert the primary alcohol to an aldehyde. harvard.edu These reactions are generally performed under anhydrous conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, is another effective method for achieving this transformation under mild, basic conditions. harvard.edu

Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or potassium dichromate (K₂Cr₂O₇) are commonly used. libretexts.org The reaction is often performed under heating to ensure the oxidation proceeds to completion. libretexts.org An alternative, milder method involves using 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or sodium periodate (B1199274) (NaIO₄). derpharmachemica.com This catalytic system can be highly effective for oxidizing alcohols that are sensitive to harsh basic or acidic conditions. derpharmachemica.com

Table 1: Oxidation Reactions of Primary Alcohols

Product Reagent(s) Typical Conditions
Aldehyde Pyridinium chlorochromate (PCC) Dichloromethane (B109758) (DCM), Room Temperature
Aldehyde Dess-Martin Periodinane (DMP) Dichloromethane (DCM), Room Temperature
Aldehyde Swern Oxidation (DMSO, (COCl)₂, Et₃N) Low Temperature (-78 °C to RT), Anhydrous
Carboxylic Acid Potassium permanganate (KMnO₄) Basic solution, Heat
Carboxylic Acid Jones Reagent (CrO₃, H₂SO₄) Acetone (B3395972), 0 °C to Room Temperature
Carboxylic Acid TEMPO, NaIO₄ Biphasic (e.g., DCM/water), Room Temperature

Nucleophilic Substitution Reactions

The hydroxyl group (-OH) of the hydroxymethyl moiety is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a halide, tosylate, or mesylate.

This is typically achieved by reacting the alcohol with reagents like thionyl chloride (SOCl₂), phosphorous tribromide (PBr₃), or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). Once converted, the resulting intermediate, such as (1-ethylpiperidin-2-yl)methyl tosylate, can readily undergo nucleophilic substitution with a wide range of nucleophiles (e.g., cyanides, azides, thiols).

The mechanism of these substitution reactions can be either Sₙ1 or Sₙ2. youtube.com For a primary substrate like this compound derivatives, the Sₙ2 mechanism is generally favored, involving a backside attack by the nucleophile. nih.gov However, the presence of the bulky piperidine (B6355638) ring may introduce steric hindrance. Furthermore, under acidic conditions used to activate the hydroxyl group, the tertiary piperidine nitrogen would be protonated, which could influence the reaction pathway.

Reactivity of the Piperidine Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring is nucleophilic and basic, making it a reactive center. Key transformations involving this nitrogen include the introduction and removal of protecting groups (in the context of its synthesis from the secondary amine precursor) and further alkylation reactions.

Introduction and Removal of Protective Groups

In the synthesis of derivatives of this compound, it is often necessary to protect the piperidine nitrogen of the precursor, piperidin-2-ylmethanol, to prevent unwanted side reactions. nih.gov Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). wikipedia.org

The choice of protecting group is crucial as it dictates the conditions required for its subsequent removal (deprotection). The Boc group is acid-labile and can be removed with strong acids like trifluoroacetic acid (TFA). wikipedia.org The Cbz group is typically cleaved under reductive conditions, such as hydrogenolysis using H₂ gas and a palladium catalyst. wikipedia.org The Fmoc group is base-labile and is commonly removed using a solution of piperidine in a solvent like dimethylformamide (DMF). wikipedia.orgyoutube.com

Table 2: Common Nitrogen Protecting Groups

Protecting Group Abbreviation Introduction Reagent Deprotection Condition
tert-Butyloxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong Acid (e.g., TFA, HCl)
Benzyloxycarbonyl Cbz Benzyl chloroformate Hydrogenolysis (H₂, Pd/C)
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine in DMF)

N-Alkylation Reactions

The title compound, this compound, is formed by the N-alkylation of its precursor, piperidin-2-ylmethanol. This reaction involves the formation of a new carbon-nitrogen bond. A common method for N-alkylation is the reaction of the secondary amine with an alkyl halide, such as ethyl iodide or ethyl bromide. researchgate.net

These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. researchgate.net Common bases include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The choice of solvent can range from polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to less polar solvents like dichloromethane (DCM). researchgate.netchemicalforums.com Care must be taken to control the stoichiometry, as excess alkyl halide can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net

Table 3: Typical Conditions for N-Alkylation of Piperidine

Alkylating Agent Base Solvent Temperature
Ethyl Iodide K₂CO₃ Acetonitrile (MeCN) or DMF Room Temp. to 70 °C
Ethyl Bromide NaH DMF 0 °C to Room Temp.
Ethyl Iodide DIPEA Acetonitrile (MeCN) Room Temperature

Ring Transformations and Derivatization Pathways

The piperidine ring itself is generally stable, but it can participate in ring-transformation reactions under specific conditions, leading to novel molecular scaffolds. While specific examples for this compound are not extensively documented, principles from related N-alkyl piperidines can be applied.

For instance, photooxidation has been shown to induce ring-opening in N-alkyl piperidine derivatives. researchgate.net This type of reaction, proceeding through a single electron transfer mechanism, can selectively cleave C-C bonds adjacent to the nitrogen atom, transforming the cyclic amine into a linear, bifunctional compound. researchgate.net The specific outcome can depend on the nature of the N-substituent. researchgate.net

Derivatization pathways often begin with the synthesis of the core piperidine structure. Methods for forming the piperidine ring are diverse and include the hydrogenation of corresponding pyridine precursors or various intramolecular cyclization strategies. nih.gov For example, intramolecular hydroamination, catalyzed by transition metals like copper, can form piperidine rings from amino-alkene precursors, even in the absence of protecting groups on hydroxyl substituents. thieme-connect.com Furthermore, cycloaddition reactions, such as intramolecular [3+2] cycloadditions of in-situ generated ynamide intermediates, can be employed to construct complex, fused polycyclic systems containing a piperidine moiety. nih.gov These synthetic strategies highlight the versatility of the piperidine scaffold in creating a wide array of complex molecules.

Theoretical and Computational Studies of 1 Ethylpiperidin 2 Yl Methanol

Molecular Structure Prediction and Validation

Computational methods are pivotal in predicting and validating the three-dimensional structure of molecules like (1-Ethylpiperidin-2-yl)methanol. These techniques provide insights that are complementary to experimental data, aiding in a complete structural characterization.

Conformational Analysis (e.g., Chair Conformation)

The piperidine (B6355638) ring in this compound is expected to adopt a chair conformation to minimize angular and torsional strain. In this conformation, the substituents at each carbon atom can be in either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position. The molecule can undergo a "ring flip," interconverting between two chair conformations.

For this compound, the two key substituents are the N-ethyl group and the 2-hydroxymethyl group. The conformational preference is dictated by the steric hindrance of these groups.

Equatorial Preference: Generally, bulkier substituents are more stable in the equatorial position to avoid 1,3-diaxial interactions, which are repulsive steric interactions with other axial substituents.

Possible Conformations: There are two primary chair conformations to consider for the trans and cis isomers (relative to the substituents at positions 1 and 2). The most stable conformer would be the one that places the maximum number of bulky groups, particularly the ethyl and hydroxymethyl groups, in the more spacious equatorial positions. For instance, a conformation with both the N-ethyl group's ethyl chain and the C2-hydroxymethyl group oriented equatorially would be predicted to be of lowest energy and thus the most populated conformation at equilibrium.

Computational energy calculations, using methods like Density Functional Theory (DFT), would be employed to quantify the energy difference between these conformers and predict their equilibrium populations.

Spectroscopic Data Interpretation (e.g., NMR, Mass Spectrometry) in Structural Elucidation

While specific published spectra for this exact molecule are not detailed in dedicated research, its structure can be unequivocally confirmed by standard spectroscopic methods. Computational chemistry can further aid by predicting spectra and correlating them with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), the hydroxymethyl group (a singlet for the OH proton and two diastereotopic protons on the CH₂), and a complex series of multiplets for the piperidine ring protons. The precise chemical shifts and coupling constants would be highly dependent on the dominant chair conformation.

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the eight unique carbon atoms in the molecule. The chemical shifts would confirm the presence of the aliphatic ethyl, hydroxymethyl, and piperidine ring carbons.

Predicted ¹³C NMR Chemical Shifts (Note: These are estimated values based on standard functional group ranges and may not reflect precise experimental values.)

Carbon AtomPredicted Chemical Shift (ppm)
N-CH₂ (Ethyl)45-55
CH₃ (Ethyl)10-15
C2 (Piperidine)60-70
C3 (Piperidine)20-30
C4 (Piperidine)20-30
C5 (Piperidine)20-30
C6 (Piperidine)50-60
CH₂OH (Hydroxymethyl)60-70

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, confirming the elemental formula C₈H₁₇NO. The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of an ethyl radical (•CH₂CH₃) or a hydroxymethyl radical (•CH₂OH), providing further structural evidence.

Electronic Structure and Reactivity Investigations

Computational quantum chemistry provides powerful tools to investigate the electronic properties of a molecule, which in turn determine its reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. google.commdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. For this compound, the HOMO is expected to have significant electron density on the lone pairs of the nitrogen and oxygen atoms.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability. nih.govnih.gov A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates higher reactivity. nih.gov A computational study would precisely calculate these orbital energies and the resulting gap.

Charge Transfer Characterization

For this compound, NBO analysis would be expected to show:

A significant negative partial charge on the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons.

Positive partial charges on the hydrogen atoms attached to oxygen and the carbons adjacent to the nitrogen and oxygen atoms.

This charge distribution makes the nitrogen and oxygen atoms the primary sites for nucleophilic attack and the hydroxyl proton a potential site for hydrogen bonding or deprotonation.

Reaction Mechanism Elucidation through Computational Modeling

While no specific computational studies on the reaction mechanisms of this compound have been found in the surveyed literature, this remains a powerful application of theoretical chemistry.

Computational modeling can be used to map the potential energy surface of a chemical reaction. This involves:

Locating Reactants and Products: Optimizing the geometries and calculating the energies of the starting materials and products.

Identifying Transition States: Finding the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to occur.

Calculating Activation Energy: The energy difference between the reactants and the transition state determines the reaction rate.

Such studies could, for example, model the mechanism of N-alkylation, O-acylation, or oxidation reactions involving this compound, providing detailed insights into the reaction pathways and predicting the feasibility of different chemical transformations.

Computational Approaches to Ligand Design Principles

Computational chemistry offers a powerful lens through which to examine the principles of ligand design, focusing on the intricate dance between a molecule and its biological target. For this compound, computational studies are essential for elucidating the conformational preferences and electronic landscape that govern its interactions.

The N-ethyl group plays a significant role in the molecule's lipophilicity and steric profile. Compared to a simple N-methyl group, the ethyl group is larger and can influence the conformational equilibrium of the piperidine ring. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to predict the energetic landscape of different ring conformations. These calculations often reveal a preference for a chair conformation, with the substituents occupying positions that minimize steric strain. The ethyl group's orientation, whether axial or equatorial, can impact the accessibility of the nitrogen lone pair for interactions with biological targets.

The hydroxymethyl group at the 2-position introduces a primary alcohol functionality, which can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the hydroxyl oxygen). This capability is crucial for forming specific interactions with amino acid residues in a protein binding pocket, such as serine, threonine, or the peptide backbone. Computational methods like molecular docking can simulate the binding of this compound to a target protein, predicting the most favorable binding poses and highlighting key hydrogen bonding interactions.

The piperidine ring serves as the structural core, positioning the functional groups in a defined three-dimensional arrangement. The inherent flexibility of the piperidine ring allows it to adopt various conformations, with the chair form being the most stable. The substitution pattern significantly influences the conformational energetics. For 2-substituted piperidines, the substituent can exist in either an axial or equatorial position, with the equatorial position generally being more stable to avoid 1,3-diaxial interactions.

Interactive Table: Predicted Physicochemical Properties of this compound Functional Groups

Functional GroupKey PropertyPredicted Influence on Molecular Recognition
N-Ethyl GroupLipophilicity, Steric BulkModulates binding pocket fit and van der Waals interactions.
Hydroxymethyl GroupHydrogen Bonding CapacityForms specific, directional interactions with target residues.
Piperidine RingConformational ScaffoldOrients functional groups for optimal target engagement.

The presence of a chiral center at the 2-position of the piperidine ring means that this compound can exist as two enantiomers: (R)-(1-Ethylpiperidin-2-yl)methanol and (S)-(1-Ethylpiperidin-2-yl)methanol. Stereochemistry is a critical determinant in molecular interactions, as biological systems are inherently chiral.

Computational modeling can provide quantitative insights into how the different spatial arrangements of the substituents in each enantiomer affect binding affinity and selectivity. The orientation of the hydroxymethyl and ethyl groups relative to the piperidine ring can dramatically alter the molecule's ability to fit within a chiral binding site.

For instance, in one enantiomer, the hydroxymethyl group might be perfectly positioned to form a crucial hydrogen bond with a specific amino acid residue, while in the other enantiomer, it may be oriented away from this potential interaction, leading to a significant difference in biological activity.

Conformational analysis using molecular mechanics or DFT can be used to determine the preferred conformations of each enantiomer. The relative energies of different conformers (e.g., chair with equatorial/axial substituents) can be calculated to understand the dynamic behavior of the molecule in solution.

Interactive Table: Hypothetical Conformational Energy Profile of this compound Stereoisomers

StereoisomerConformationRelative Energy (kcal/mol)Key Dihedral Angle (N1-C2-Cα-O)
(R)-enantiomerChair (equatorial hydroxymethyl)0.00~60°
(R)-enantiomerChair (axial hydroxymethyl)2.5~180°
(S)-enantiomerChair (equatorial hydroxymethyl)0.00~-60°
(S)-enantiomerChair (axial hydroxymethyl)2.6~-180°

Note: The data in this table is illustrative and represents a hypothetical energy profile based on general principles of piperidine conformational analysis. Actual values would require specific computational studies on this compound.

The subtle yet profound differences in the three-dimensional structure of the enantiomers underscore the importance of stereochemistry in drug design. Computational approaches are indispensable for predicting and rationalizing these stereochemical effects, thereby guiding the synthesis and evaluation of enantiomerically pure compounds.

Applications of 1 Ethylpiperidin 2 Yl Methanol in Non Medicinal Science and Technology

Role as a Building Block in Complex Organic Synthesis

As a functionalized piperidine (B6355638) derivative, (1-Ethylpiperidin-2-yl)methanol possesses the necessary characteristics to serve as a versatile building block in organic synthesis. The piperidine motif is a common scaffold in the synthesis of complex molecules. The compound's chirality and the presence of two distinct reactive sites—the nucleophilic tertiary amine and the hydroxymethyl group—allow for stepwise and controlled introduction of this fragment into larger molecular architectures.

While specific, complex non-medicinal target molecules derived from this compound are not extensively documented in publicly available literature, its structural analogs are widely used. For instance, chiral 1,2-amino alcohols are crucial intermediates in the synthesis of chiral ligands for asymmetric catalysis. nih.govnih.gov These ligands are instrumental in producing enantiomerically pure compounds, a critical need in various chemical industries. The availability of this compound as a research chemical suggests its potential for similar applications, such as the development of novel catalysts or specialty organic compounds where a chiral piperidine structure is desired. bldpharm.combldpharm.combldpharm.combldpharm.com

Precursor for Advanced Chemical Materials

The application of piperidine derivatives extends to material science, where they can be incorporated to confer specific properties to materials. A notable, albeit indirect, application of this compound is in processes related to the generation of raw materials for polymers.

A patent describes the use of this compound as a component in an aqueous solution designed for the efficient absorption and recovery of carbon dioxide (CO₂) from industrial gas streams. google.comgoogle.com In this technological application, the tertiary amine function of the molecule plays a key role in the reversible chemical absorption of CO₂. The captured CO₂, once released in a pure form, is noted to be a valuable raw material for the synthesis of high-molecular-weight substances, including polymers. google.com This positions this compound as a facilitator in a green chemistry process that converts a greenhouse gas into a feedstock for polymer production.

Table 1: Properties of this compound

Property Value
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
CAS Number 30727-20-9

| Structure | A piperidine ring substituted with an ethyl group on the nitrogen atom and a hydroxymethyl group at the 2-position. |

Direct integration of this compound into a polymer backbone as a monomer is not widely reported. However, the chemistry of its functional groups allows for such possibilities. The hydroxyl group can be esterified with monomers like acrylic or methacrylic acid to form a polymerizable vinyl monomer. The resulting monomer, containing a pendent piperidine group, could then undergo polymerization.

Research on structurally related compounds supports this potential. For example, other piperidine-containing monomers have been synthesized and polymerized to create advanced materials. These materials can exhibit enhanced mechanical properties or be designed as bioactive films. nih.gov The ethylated piperidine moiety in this compound could impart specific solubility, thermal, or pH-responsive properties to a polymer.

Table 2: Potential Polymerization-Related Reactions

Reaction Type Reagents Potential Product Application
Esterification This compound, Acryloyl chloride (1-Ethylpiperidin-2-yl)methyl acrylate (B77674) Synthesis of a polymerizable monomer

| Polymerization | (1-Ethylpiperidin-2-yl)methyl acrylate | Poly[(1-ethylpiperidin-2-yl)methyl acrylate] | pH-responsive polymer, functional coating |

Utilization in Agrochemical Formulations

The field of agrochemicals constantly seeks novel molecular scaffolds to develop new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles. Many heterocyclic compounds, including piperidine derivatives, are known to exhibit biological activity and are used as core structures in agrochemical discovery.

However, based on a review of available scientific and patent literature, there are no specific documented instances of this compound being utilized as a key component or precursor in the formulation of commercial or developmental agrochemicals. While the general class of piperidine-based compounds remains of interest in the agrochemical sector, the specific application for this particular molecule has not been reported.

Table of Mentioned Compounds

Compound Name
This compound
[1-(2-Aminoethyl)piperidin-2-yl]methanol
Acrylic acid
Acryloyl chloride
Carbon dioxide
Methacrylic acid
(1-Ethylpiperidin-2-yl)methyl acrylate

Future Directions and Research Gaps for 1 Ethylpiperidin 2 Yl Methanol in Academic Research

Development of More Efficient and Atom-Economical Synthetic Pathways

The synthesis of (1-Ethylpiperidin-2-yl)methanol, while achievable through existing methods, presents opportunities for the development of more efficient and sustainable synthetic routes. A common approach involves the N-alkylation of 2-(hydroxymethyl)piperidine. However, a more atom-economical and convergent strategy could involve the catalytic hydrogenation of a suitable pyridine (B92270) precursor.

For instance, the hydrogenation of 2-pyridineethanol to 2-piperidineethanol, followed by N-ethylation, is a viable route. Research into heterogeneous catalysis for the selective hydrogenation of the pyridine ring while preserving the hydroxyl group could enhance efficiency. Bimetallic nanoparticles, such as those based on palladium and copper or silver, have shown promise in the selective hydrogenation of pyridine and its derivatives under mild conditions, achieving high conversion and selectivity. researchgate.net Further investigation into catalysts that can tolerate various functional groups and operate under greener conditions (e.g., lower temperatures and pressures, use of water as a solvent) would be a significant contribution. nih.gov

Another promising avenue is the enantioselective synthesis of this compound. The development of chiral catalysts for the asymmetric hydrogenation of a corresponding pyridine precursor could provide direct access to enantiomerically pure forms of the compound, which is crucial for many of its potential applications. rsc.org Exploring biocatalytic methods, using enzymes to perform key steps, could also lead to highly selective and environmentally benign synthetic processes.

Exploration of Novel Chemical Transformations and Derivatizations

The chemical functionality of this compound, featuring a secondary amine, a primary alcohol, and a chiral center, makes it a versatile building block for the synthesis of a wide array of new molecules. The exploration of novel chemical transformations and derivatizations of this compound is a rich area for academic research.

The condensation of the parent compound, 2-(hydroxymethyl)piperidine, with aldehydes to form oxazolidine (B1195125) derivatives has been reported. nih.govacs.org Extending this reactivity to this compound could lead to the synthesis of a new class of bicyclic heterocyclic compounds with potential applications as chiral auxiliaries or as scaffolds for new bioactive molecules. The reaction of the hydroxyl group to form ethers, esters, and other functional groups, as well as reactions at the tertiary amine, could generate a diverse library of derivatives for screening in various applications.

Furthermore, the ring-opening of isatin (B1672199) derivatives with piperidine (B6355638) has been shown to yield 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivatives. maxapress.com Investigating analogous reactions with this compound could provide access to novel and complex molecular architectures. The development of one-pot or tandem reactions starting from this compound would also be a valuable contribution to synthetic methodology.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to understand the structure-reactivity relationships of this compound and its derivatives at a molecular level. Density Functional Theory (DFT) calculations can be employed to investigate the conformational preferences of the molecule, which are influenced by the stereochemistry at the C2 position and the nature of the N-substituent. researchgate.net

Such studies can provide insights into the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting its reactivity in various chemical transformations. ambeed.com For example, DFT calculations can help in understanding the mechanism of its reactions, such as the formation of oxazolidines or its behavior as a ligand.

Moreover, computational modeling can be used to predict the properties of its metal complexes, which is relevant for its potential application in catalysis. By modeling the coordination of this compound to different metal centers, researchers can predict the geometry, stability, and potential catalytic activity of the resulting complexes. This in-silico approach can guide the rational design of new catalysts for specific organic transformations.

Expansion into Novel Non-Medicinal Material Science Applications

Beyond its traditional use in medicinal chemistry, this compound and its derivatives have the potential for application in various areas of material science. One promising area is in the development of corrosion inhibitors. Organic compounds containing nitrogen and oxygen atoms, such as piperidine derivatives, have been shown to be effective corrosion inhibitors for mild steel in acidic environments. biointerfaceresearch.comnih.govresearchgate.net The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the metal surface, forming a protective film that inhibits corrosion. Research into the efficacy of this compound and its derivatives as corrosion inhibitors for different metals and alloys under various conditions could lead to the development of new, environmentally friendly anti-corrosion agents.

Another potential application is in the field of catalysis. The chiral nature of this compound makes it an attractive candidate for use as a chiral ligand in asymmetric catalysis. Metal complexes of this ligand could be synthesized and screened for their catalytic activity in a variety of enantioselective reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.netidosi.orgresearchgate.net The ethyl group on the nitrogen atom can be varied to fine-tune the steric and electronic properties of the ligand, potentially leading to highly selective catalysts.

Furthermore, the hydroxyl group of this compound could be utilized for its incorporation into polymer structures. By converting the hydroxyl group into a polymerizable moiety, this chiral building block could be used to create novel polymers with unique properties, such as chirality-induced self-assembly or specific recognition capabilities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Ethylpiperidin-2-yl)methanol, and how can purity be validated?

  • Synthesis : A common approach involves reductive amination or alkylation of piperidine derivatives. For example, substituting a hydroxyl-containing precursor with ethyl groups under basic conditions (e.g., using NaBH₄ or LiAlH₄ as reducing agents) can yield the target compound.
  • Purity Validation : Use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm to assess purity. Complementary techniques like GC-MS or ¹H/¹³C NMR (e.g., δ ~3.5–4.0 ppm for methanol protons) confirm structural integrity .

Q. How can the solubility of this compound in common laboratory solvents be optimized?

  • The compound is typically soluble in polar solvents like ethanol, methanol, and DMSO. For solvent exchange, evaporate ethanol under nitrogen and immediately add the desired solvent (e.g., DMSO) to prevent decomposition. Solubility in DMSO is ~30 mg/mL, confirmed by gravimetric analysis .

Q. What safety protocols are critical when handling this compound?

  • Hazards : Skin/eye irritation (GHS Category 2) and respiratory irritation (H335).
  • Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid aerosol formation. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Identify the ethyl group (δ ~1.2–1.5 ppm for CH₃, δ ~2.5–3.0 ppm for N-CH₂) and methanol moiety (δ ~3.5–4.0 ppm).
  • FTIR : Look for O-H stretches (~3200–3600 cm⁻¹) and C-N stretches (~1200 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., m/z 129.2 for [M+H]⁺) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or aryl substitution) impact the bioactivity of this compound derivatives?

  • SAR Strategy : Introduce substituents (e.g., fluorine at the piperidine ring) to enhance metabolic stability or binding affinity. For example, fluorinated analogs (see ) show increased lipophilicity, improving blood-brain barrier penetration.
  • Evaluation : Use in vitro assays (e.g., enzyme inhibition) and compare IC₅₀ values. Computational modeling (e.g., docking studies) can predict interactions with biological targets .

Q. How can researchers resolve contradictions in reported synthetic yields or purity levels?

  • Root Cause Analysis : Compare reaction conditions (e.g., temperature, catalyst loadings) across studies. For purity discrepancies, validate methods via cross-lab reproducibility tests.
  • Statistical Tools : Apply ANOVA to assess variability in yields or use standardized calibration curves for HPLC quantification .

Q. What strategies ensure the stability of this compound under varying pH and temperature conditions?

  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Buffering : Store solutions in pH 7–8 buffers (e.g., phosphate buffer) to minimize hydrolysis. Lyophilization enhances long-term stability for solid forms .

Q. How can computational chemistry predict the environmental impact or biodegradability of this compound?

  • QSAR Models : Use tools like EPI Suite to estimate biodegradation half-lives or ECOSAR for aquatic toxicity.
  • Experimental Validation : Perform OECD 301F (ready biodegradability) tests or microbial degradation assays in simulated environmental matrices .

Methodological Notes

  • Data Interpretation : Cross-reference NMR splitting patterns with DFT-calculated chemical shifts to resolve ambiguities in stereochemistry.
  • Contradiction Management : Maintain detailed logs of reaction parameters (e.g., solvent purity, humidity) to identify outliers in synthetic reproducibility .

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